molecular formula C3H7N B047189 Cyclopropylamine CAS No. 765-30-0

Cyclopropylamine

Katalognummer: B047189
CAS-Nummer: 765-30-0
Molekulargewicht: 57.09 g/mol
InChI-Schlüssel: HTJDQJBWANPRPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropylamine (CPA), a strained three-membered cyclic amine, is a versatile compound with applications in medicinal chemistry, surface chemistry, and materials science. Its unique cyclopropane ring imparts significant reactivity and conformational rigidity, making it valuable in drug design (e.g., as a substructure in fluoroquinolones and LSD1 inhibitors) and as a bioactivating agent in surface grafting . The molecule exhibits distinct structural features, such as a C–N bond length of 1.428 Å and a C–C bond length of 1.520 Å, with a total dipole moment of 1.19 D, as determined by microwave spectroscopy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopropylamine can be synthesized through various methods. One common approach involves the reaction of cyclopropylcarbinol with ammonia in the presence of a dehydrating agent. Another method includes the reduction of cyclopropyl cyanide using lithium aluminum hydride .

Industrial Production Methods: In industrial settings, this compound is often produced via the Hoffmann rearrangement of cyclopropylcarboxamide. This process involves the treatment of cyclopropylcarboxamide with bromine and a strong base, such as sodium hydroxide, to yield this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclopropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Synthesis of Antibiotics

Cyclopropylamine is primarily recognized for its role as an intermediate in the synthesis of fluoroquinolone antibiotics, such as Ciprofloxacin , which is listed among the WHO's Essential Medicines. Other derivatives like Gatifloxacin , Moxifloxacin , and Garenoxacin also incorporate the cyclopropylamino moiety, enhancing their antibacterial properties .

1.2 Cancer Treatment

Recent studies have explored this compound derivatives as potential inhibitors of the human epidermal growth factor receptor (HER2), a critical target in breast cancer therapy. Molecular docking studies revealed that certain derivatives, such as N-cyclopropyl-4-methoxybenzamide , exhibit strong binding affinities, suggesting their potential as effective therapeutic agents against HER2-positive breast cancer .

Agrochemicals

This compound is utilized in the formulation of insecticides, particularly Cyromazine , which acts as a triazine insect growth regulator. This compound regulates insect growth by inhibiting chitin synthesis, making it an essential tool in pest control strategies .

Materials Science

3.1 Photocurable Adhesives

This compound has been investigated for its role in the development of UV-curable adhesives. These adhesives demonstrate unique properties such as rapid curing upon exposure to UV light, leading to strong bonding capabilities suitable for various applications in manufacturing and construction .

3.2 Molecularly Imprinted Polymers (MIPs)

In sensor technology, this compound has been employed for functionalizing quartz crystal microbalance (QCM) sensors. The combination of MIPs with QCM enhances sensitivity and specificity in detecting target compounds, showcasing this compound's utility in biosensing applications .

Chemical Synthesis

This compound serves as a building block in organic synthesis, particularly in the formation of complex molecules through various reactions:

  • Intermolecular Reactions : Cyclopropylamines can participate in [3+2] cycloadditions and other transformations that yield valuable products for pharmaceutical development .
  • Metal Complexes : It has been used to synthesize platinum complexes that exhibit interesting biochemical properties, further expanding its application scope .

Table 1: Key Applications of this compound

Application AreaSpecific UseNotable Compounds/Products
Medicinal ChemistrySynthesis of antibioticsCiprofloxacin, Gatifloxacin
Cancer treatmentN-cyclopropyl-4-methoxybenzamide
AgrochemicalsInsecticidesCyromazine
Materials ScienceUV-curable adhesivesVarious industrial adhesives
Sensor technologyFunctionalized QCM sensors
Chemical SynthesisOrganic synthesisPlatinum complexes

Table 2: Binding Energies of this compound Derivatives Against HER2

CompoundBinding Energy (kcal/mol)
N-cyclopropyl-4-methoxybenzamide (1C)-5.86
3,4-dichloro-N-cyclopropylbenzamide (1E)-5.50
2-chloro-N-cyclopropylbenzamide (1F)-5.29

Case Studies

Case Study 1: Development of HER2 Inhibitors

A recent study utilized molecular docking to evaluate various cyclopropyl amine derivatives against HER2 receptors. The results indicated that these derivatives could serve as promising candidates for developing targeted therapies for breast cancer due to their enhanced binding affinities compared to traditional compounds .

Case Study 2: Application in Insect Growth Regulation

The application of this compound in synthesizing Cyromazine has been pivotal in agricultural practices to control pest populations effectively while minimizing environmental impact. The compound's mechanism involves disrupting chitin synthesis, which is crucial for insect development .

Wirkmechanismus

Cyclopropylamine inactivates cytochrome P450 enzymes through a mechanism involving initial one-electron oxidation at the nitrogen atom, followed by scission of the cyclopropane ring. This leads to covalent modification of the enzyme, rendering it inactive. It is also a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase from Paracoccus denitrificans .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Conformational Analysis

CPA’s strained ring system differentiates it from larger cyclic amines (e.g., cyclobutylamine, cyclopentylamine) and acyclic amines (e.g., isopropylamine). Key structural comparisons include:

Compound C–N Bond Length (Å) C–C Bond Length (Å) Dipole Moment (D)
Cyclopropylamine 1.428 1.520 1.19
Cyclobutylamine ~1.450* ~1.550* ~1.30*
Isopropylamine 1.470 1.530 1.30

*Data for cyclobutylamine estimated from analogous studies. Sources: .

CPA’s rigid conformation also influences its rotational energy barriers. For example, the energy barrier for C–N bond rotation in CPA is 4.5 kcal/mol at the B3LYP/6-311++G(d,p) level, significantly lower than that of bulkier amines like trans-CH₃CH=CHNH₂ (6.8 kcal/mol) .

Reactivity in Surface Grafting

CPA’s UV-grafted surfaces exhibit superior bioactivity compared to similar amine-based modifiers:

Surface Modifier Cell Viability (vs. Collagen) Cytotoxicity Key Application
CPA (UV-grafted) 95% (MDA-MB-231) Non-toxic Enhanced cell adhesion
APTES 80% (HEC1A) Moderate toxicity Limited universality
Poly-L-lysine 75% (HEC1A) High toxicity Patchy cell adhesion

CPA’s polymerization creates amine-rich surfaces that promote universal cell viability without organic solvents, unlike APTES and poly-L-lysine .

Biochemical and Pharmacological Comparisons

Enzyme Inhibition

CPA shows weaker inhibition of laccases compared to other amines:

Inhibitor Pa5930 Laccase Inhibition Pp4816 Laccase Inhibition
CPA <25% <25%
Clorgyline 50% 30%
Pargyline 45% 25%

CPA’s minimal inhibition suggests selectivity for non-enzymatic pathways, such as xenobiotic metabolism .

LSD1 Inhibition

CPA derivatives outperform propargylamine-based compounds in targeting LSD1 for cancer therapy:

Compound LSD1 IC₅₀ (nM) Selectivity (vs. MAO-A/B)
CPA-Styrenyl Derivative 12 >100-fold
Propargylamine Derivative 45 10-fold

CPA’s cyclopropane ring enhances binding to LSD1’s active site, reducing off-target effects .

Metabolic and Toxicological Profiles

CPA’s cyclopropane ring is metabolically labile, generating reactive intermediates (e.g., α,β-unsaturated aldehydes) via CYP1A2 and myeloperoxidase oxidation. This contrasts with non-cyclic amines like ethylamine, which undergo simpler deamination:

Compound Metabolic Pathway Reactive Intermediate Toxicity Risk
CPA CYP1A2/MPO oxidation α,β-unsaturated aldehyde Hepatotoxicity (e.g., Trovafloxacin)
Ethylamine MAO-mediated deamination Acetaldehyde Low hepatotoxicity

CPA’s intermediates form covalent adducts with hepatic proteins, explaining trovafloxacin’s hepatotoxicity .

Biologische Aktivität

Cyclopropylamine (CPA) is a cyclic amine with significant biological activity and potential therapeutic applications. This article delves into the compound's biological properties, focusing on its anticancer activity, metabolic pathways, and antimicrobial efficacy, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a three-membered cyclopropyl ring attached to an amine group. Its unique structure influences its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted this compound's potential in cancer therapy. A notable study synthesized a series of this compound-containing cyanopyrimidine derivatives, evaluating their anticancer properties against 60 cancer cell lines. The findings indicated that certain derivatives exhibited potent activity, particularly against leukemia and lung cancer cell lines.

Key Findings:

  • Potent Compounds : Compounds VIIb, VIIi, and VIIm showed IC50_{50} values of 2.25 µM, 1.80 µM, and 6.08 µM, respectively, demonstrating significant inhibition of cancer cell growth while sparing normal cells (HEK-293) .
  • LSD1 Inhibition : The same compounds also displayed strong inhibition of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy, indicating their dual mechanism of action .
CompoundIC50_{50} (µM)Cell Line TestedLSD1 Inhibition (%)
VIIb2.25MOLT-440
VIIi1.80A54940
VIIm6.08HCT-11640

Metabolic Pathways

This compound undergoes metabolic transformations primarily through cytochrome P450 enzymes. Research indicates that its oxidation can lead to the formation of reactive intermediates, which may contribute to hepatotoxicity in certain contexts . Understanding these metabolic pathways is crucial for evaluating the safety profile of this compound-based therapeutics.

Metabolic Insights:

  • Reactive Metabolites : Studies have shown that this compound can be oxidized to reactive metabolites that may form covalent adducts with hepatic proteins, leading to tissue damage .
  • Drug Interaction Potential : The compound's interaction with cytochrome P450 enzymes suggests potential drug-drug interactions that could affect the pharmacokinetics of co-administered medications .

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties. One study reported the synthesis of a thiazolidinone derivative containing this compound, which was evaluated for its antimicrobial efficacy against various bacterial strains.

Antimicrobial Efficacy:

  • The synthesized compound demonstrated differential antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Minimum inhibitory concentrations (MICs) were determined, showing promising results compared to standard antibiotics like ciprofloxacin and clotrimazole .
Compound NameMIC (µM)Activity Against
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one752.13Candida albicans
Ciprofloxacin0.75Reference strain
Clotrimazole5.8Reference strain

Q & A

Basic Research Questions

Q. What are the common synthetic routes for cyclopropylamine in academic research?

this compound is synthesized via Curtius-type rearrangements, biocatalytic reductive amination, or cyclopropanation of alkenes. For example, imine reductases (IREDs) catalyze the reductive amination of cyclohexanone with this compound, achieving high yields (100% conversion at 750 mM substrate concentration) under fed-batch conditions . Traditional methods involve cyclopropane ring formation via Pd-mediated reactions or acid-catalyzed deprotection of intermediates (e.g., converting carbamates to amines using HCl) .

Q. How is the molecular structure of this compound characterized using spectroscopic and computational methods?

Q. What mechanisms underlie the isomerization and dissociation of this compound radical cations under electron ionization?

Ionized this compound undergoes structural rearrangement to distonic ions like (CH2_2CH2_2CHNH2_2)+^+ or 1-aminopropene (CH3_3CHCHNH2_2)+^+, driven by low-energy 1,2-HCNH2_2 shifts (critical energy <10 kJ/mol). Dissociation involves H-atom loss, with RRKM modeling showing slow rates due to stabilization of intermediate structures. Thermochemical data include ΔfH\Delta_fH^\circ(CH3_3CHCHNH_2$$^+) = 770 ± 10 kJ/mol .

Q. How do this compound derivatives interact with serotonin receptors, and what methodological approaches determine their affinity and selectivity?

Table 1: 5-HT Receptor Affinity of this compound Derivatives

Compound5-HT2A (Ki, nM)5-HT1A (Ki, nM)5-HT2C (Ki, nM)
(−)-40.128.40.35
(−)-50.159.10.40
DOI (1a)0.725901.5

Q. How does this compound contribute to hepatotoxicity via metabolic activation?

this compound moieties in drugs like trovafloxacin are oxidized by CYP1A2 or myeloperoxidase (MPO) to α,β-unsaturated aldehydes, forming reactive intermediates that covalently bind hepatic proteins. LC-MS/MS confirms adduct formation with glutathione (GSH), implicating this pathway in liver injury .

Q. What strategies improve enantiomeric resolution of this compound derivatives for pharmacological studies?

Chemical resolution of racemic mixtures employs chiral auxiliaries (e.g., dibenzoyltartaric acid) in non-protic solvents (e.g., acetone) to avoid ring-opening decomposition. A divergent synthesis approach resolves cyclopropane carboxylic acid precursors before bromination, achieving >90% enantiomeric purity .

Q. How do cyclopropylamines act as mechanism-based inhibitors of monoamine oxidases (MAOs)?

cis-2-Methoxycyclopropylamines irreversibly inhibit MAO-B (IC50_{50} = 5 nM) via flavin modification, evidenced by spectral bleaching at 456 nm. Docking studies show enantiomer-agnostic binding, but pre-incubation reveals time-dependent inactivation .

Q. Methodological Considerations

  • Contradictions in Structural Stability : this compound’s ring opens under protic conditions (e.g., EtOH recrystallization) but remains stable in aprotic solvents .
  • Computational Modeling : MP2/6-31G* and (PU)MP4SDTQ methods predict isomerization pathways, validated against experimental dissociation thresholds .
  • Data Interpretation : Conflicting receptor affinity data (e.g., higher 5-HT1A binding in cyclopropane derivatives) require cross-validation via functional assays (e.g., calcium flux) .

Eigenschaften

IUPAC Name

cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJDQJBWANPRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061099
Record name Cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

57.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-30-0
Record name Cyclopropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropanamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.038
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPROPYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PR8XTH1X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclopropylamine
Cyclopropylamine
Cyclopropylamine
Cyclopropylamine
Cyclopropylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.